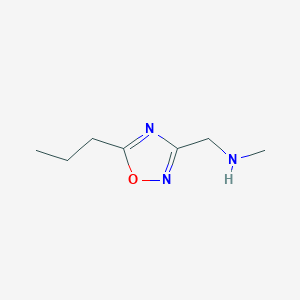

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine

Description

BenchChem offers high-quality N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-4-7-9-6(5-8-2)10-11-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRUHWZEIFONDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650909 | |

| Record name | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-63-3 | |

| Record name | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of a robust synthetic pathway for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a molecule of interest in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, justifications for procedural choices, and provides actionable experimental protocols.

I. Strategic Overview of the Synthesis

The synthesis of the target molecule is strategically designed in a three-step sequence, commencing from readily available starting materials. This pathway ensures efficiency and scalability, key considerations in pharmaceutical development. The core of this strategy involves the initial construction of the 5-propyl-1,2,4-oxadiazole scaffold, followed by the functionalization at the 3-position to introduce the N-methylmethanamine side chain.

The proposed synthetic route is as follows:

-

Formation of N'-hydroxybutyrimidamide: The synthesis begins with the conversion of butyronitrile to its corresponding amidoxime, N'-hydroxybutyrimidamide. This transformation is a well-established and efficient method for preparing the key precursor for the oxadiazole ring system.

-

Construction of the 1,2,4-Oxadiazole Ring: The synthesized amidoxime is then reacted with chloroacetyl chloride. This step proceeds via an initial O-acylation of the amidoxime, followed by a base-mediated intramolecular cyclization to yield the stable 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole intermediate.

-

Introduction of the N-Methylmethanamine Moiety: The final step involves the nucleophilic substitution of the chlorine atom in the chloromethyl intermediate with methylamine. This reaction directly furnishes the desired target molecule, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.

Caption: Overall synthetic strategy for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.

II. In-Depth Mechanistic Discussion and Experimental Protocols

Step 1: Synthesis of N'-hydroxybutyrimidamide

The initial and crucial step in this synthesis is the formation of N'-hydroxybutyrimidamide from butyronitrile. Amidoximes are versatile building blocks in heterocyclic chemistry, and their synthesis from nitriles is a well-established and efficient process[1][2].

Mechanism: The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the nitrile carbon, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the formation of the stable amidoxime product.

Caption: Mechanism of N'-hydroxybutyrimidamide formation.

Experimental Protocol:

-

To a solution of hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or methanol, add a base like sodium carbonate or triethylamine (2-6 equivalents) to generate free hydroxylamine in situ.

-

Add butyronitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 1 to 48 hours depending on the scale and specific conditions.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxybutyrimidamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime.

| Parameter | Value | Reference |

| Reactants | Butyronitrile, Hydroxylamine Hydrochloride, Base | [1] |

| Solvent | Ethanol or Methanol | [1] |

| Temperature | 60-80 °C | [1] |

| Reaction Time | 1-48 hours | [1] |

| Typical Yield | High (up to 98%) | [1] |

Step 2: Synthesis of 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole

The construction of the 1,2,4-oxadiazole ring is achieved through the acylation of the amidoxime with chloroacetyl chloride, followed by a cyclodehydration reaction[3][4]. This is a common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles[4].

Mechanism: The reaction is believed to proceed through an initial O-acylation of the amidoxime with chloroacetyl chloride to form an O-acylamidoxime intermediate. This intermediate then undergoes a base-promoted intramolecular cyclization. The base abstracts a proton from the amino group, and the resulting anion attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable aromatic 1,2,4-oxadiazole ring.

Caption: Mechanism for the formation of the 1,2,4-oxadiazole ring.

Experimental Protocol:

-

Dissolve N'-hydroxybutyrimidamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the formation of the O-acylamidoxime intermediate by TLC.

-

For the cyclization step, a dehydrating agent or heating is typically employed. In some cases, the cyclization can occur spontaneously upon prolonged stirring at room temperature or with gentle heating[4]. Alternatively, a reagent like phosphorus oxychloride or thionyl chloride can be used to facilitate the cyclodehydration[5]. Molecular sieves can also serve as a dehydrating agent[6].

-

After the cyclization is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole.

| Parameter | Value | Reference |

| Reactants | N'-hydroxybutyrimidamide, Chloroacetyl Chloride, Base | [3][4] |

| Solvent | Dichloromethane, Tetrahydrofuran | [7] |

| Temperature | 0 °C to room temperature | [7] |

| Cyclization | Spontaneous, heat, or dehydrating agent | [4][5][6] |

Step 3: Synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

The final step in the synthesis is the conversion of the chloromethyl group to the desired N-methylmethanamine side chain. This is achieved through a straightforward nucleophilic substitution reaction with methylamine[5].

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nitrogen is forming a bond and the chlorine is breaking its bond. The reaction results in the displacement of the chloride leaving group and the formation of the carbon-nitrogen bond, yielding the final product.

Caption: SN2 mechanism for the formation of the final product.

Experimental Protocol:

-

Dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add an excess of methylamine (as a solution in a solvent like THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture. Typically, 2 to 5 equivalents of methylamine are used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, remove the excess methylamine and solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any methylamine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to obtain the pure N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.

| Parameter | Value | Reference |

| Reactants | 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole, Methylamine | [5] |

| Solvent | Acetonitrile, Dimethylformamide | |

| Temperature | Room temperature to 60 °C | |

| Reaction Time | Several hours |

III. Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. By leveraging well-established synthetic transformations, this pathway is amenable to scale-up and can be adapted for the synthesis of related analogs for structure-activity relationship studies in drug discovery programs. The provided mechanistic insights and detailed protocols offer a solid foundation for researchers to successfully synthesize this and other valuable 1,2,4-oxadiazole derivatives.

IV. References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Butyramidine Hydrochloride. [Link]

-

Al-Suhaimi, E. A., et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules2022 , 27(21), 7543. [Link]

-

Agirbag, H. The Reaction of Amidoximes with Chloroacetyl Chloride. Synthetic Communications1991 , 21(10-11), 1815-1820. [Link]

-

Kavitha, S., et al. Molecular sieves assisted synthesis of novel 3-chloromethyl-5-substituted pyridine-[3][8][9] oxadiazoles. Indian Journal of Heterocyclic Chemistry2008 , 18(2), 189-190. [Link]

-

Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research2017 , 10(3), 365-372. [Link]

-

PrepChem. Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. [Link]

-

Kumar, R., et al. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research2011 , 2(8), 1935-1945.

-

Phakhodee, W., et al. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances2018 , 8(67), 38281-38288. [Link]

-

Kodama, T., et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega2019 , 4(7), 12247-12254. [Link]

-

Matheau-Raven, D., & Dixon, D. J. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry2022 , 87(18), 12498-12505. [Link]

-

Presnukhina, S. I., et al. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules2022 , 27(21), 7543. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Fokin, A. A., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules2021 , 26(11), 3374. [Link]

-

Fokin, A. A., et al. Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal2005 , 39, 528-537. [Link]

-

Reddy, M. S., et al. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) and its characterization. Journal of Chemical and Pharmaceutical Research2015 , 7(4), 1083-1087. [Link]

Sources

- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reaction of Amidoximes with Chloroacetyl Chloride (1992) | Hikmet Agirbag | 19 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. guidechem.com [guidechem.com]

- 9. nbinno.com [nbinno.com]

The Characterization of Novel 1,2,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its bioisosteric resemblance to esters and amides and its presence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the critical stages in the characterization of novel 1,2,4-oxadiazole derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of methods, this document elucidates the rationale behind experimental choices, from synthesis to comprehensive biological evaluation. It is designed to be a self-validating resource, grounding key protocols and mechanistic claims in authoritative references, thereby empowering research teams to navigate the complexities of bringing these promising molecules from the bench to preclinical evaluation.

Strategic Synthesis of the 1,2,4-Oxadiazole Core: A Deliberate Choice

The journey of a novel 1,2,4-oxadiazole derivative begins with its synthesis. The choice of synthetic route is not arbitrary; it is a strategic decision dictated by the desired substitution pattern, availability of starting materials, and scalability.

Classical and Modern Synthetic Approaches

The foundational synthesis of 1,2,4-oxadiazoles, first reported by Tiemann and Krüger in 1884, involves the reaction of amidoximes with acyl chlorides.[2][3] While historically significant, this method can lead to the formation of byproducts.[3] Modern advancements have introduced more efficient one-pot procedures and the use of catalysts like tetrabutylammonium fluoride (TBAF) or pyridine to improve efficacy.[3][4]

Another prominent method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][4] This approach offers a different avenue for varying substituents at the C3 and C5 positions of the oxadiazole ring.[4] Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields.[3]

The selection of a specific synthetic strategy is a critical first step. For instance, if a diverse library of derivatives is the goal, a robust and high-yielding one-pot synthesis might be favored. Conversely, for the synthesis of a specific, complex target molecule, a multi-step approach with well-defined intermediates may be necessary to ensure purity and stereochemical control.

Unveiling the Molecular Architecture: Spectroscopic and Structural Characterization

Once synthesized, the precise molecular structure of a novel 1,2,4-oxadiazole derivative must be unequivocally confirmed. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of the molecule's identity, purity, and three-dimensional arrangement.

Spectroscopic Fingerprinting

A suite of spectroscopic methods is employed to confirm the successful synthesis and purity of 1,2,4-oxadiazole derivatives.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.[7][8] Specific chemical shifts can confirm the formation of the 1,2,4-oxadiazole ring and the nature of its substituents.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[6] Characteristic absorption bands for C=N, C-O, and other bonds within the oxadiazole ring and its substituents provide crucial evidence of the molecule's structure.[6]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.[5][7] High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.[9]

Definitive Structural Elucidation: Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard.[2][9] Obtaining suitable crystals can be a challenging yet crucial step, as the resulting crystal structure provides invaluable insights into the molecule's conformation and potential intermolecular interactions, which can be critical for understanding its binding to a biological target.[10]

Exploring the Therapeutic Potential: A Spectrum of Biological Activities

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2][11] A systematic evaluation of these activities is essential to identify the therapeutic potential of novel analogues.

Anticancer Activity

1,2,4-oxadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[12][13][14] These include the inhibition of key enzymes like histone deacetylases (HDACs) and tubulin polymerization, as well as the induction of apoptosis.[2][10]

-

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the 1,2,4-oxadiazole ring are critical for anticancer potency. For instance, the introduction of electron-withdrawing groups on an aryl substituent at the 5-position has been shown to increase antitumor activity.[2]

Anti-inflammatory Properties

Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects.[3][15] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways, such as the NF-κB pathway.[3]

Antimicrobial and Antiviral Applications

The 1,2,4-oxadiazole nucleus is also a key component of many antimicrobial and antiviral agents.[8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various viruses.[4][8]

Central Nervous System (CNS) Activity

Emerging research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of CNS disorders, including neurodegenerative diseases like Alzheimer's and ischemic stroke.[16][17] These compounds can exert neuroprotective effects through various mechanisms, such as activating antioxidant defense systems.[16]

Rigorous Evaluation: Standardized Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays.

In Vitro Cytotoxicity Assessment

A primary step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel 1,2,4-oxadiazole derivative for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[16][17][18][19]

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test 1,2,4-oxadiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]

Predicting In Vivo Behavior: ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug candidates and guide lead optimization.[1][2][12][15]

Data Presentation: Key ADMET Parameters

| Parameter | Assay | Purpose |

| Solubility | Thermodynamic or Kinetic Solubility Assays | Determines the extent to which a compound dissolves in a solvent, impacting absorption. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across biological membranes, such as the gastrointestinal tract and blood-brain barrier.[4] |

| Metabolic Stability | Liver Microsomal Stability Assay | Evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[20][21][22][23][24] |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability. |

| Cytotoxicity | In vitro cell-based assays (e.g., HepG2 cells) | Assesses the potential for a compound to cause toxicity to liver cells. |

Experimental Workflow: ADMET Screening Cascade

Caption: A typical workflow for ADMET screening of novel compounds.

The Path Forward: From In Vitro to In Vivo

Promising candidates identified through in vitro screening warrant further investigation in in vivo models to assess their efficacy and safety in a more complex biological system.

In Vivo Anticancer Efficacy: Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[3][7][14] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they may better recapitulate the heterogeneity and microenvironment of human cancers.[3][11][25]

Conclusion

The characterization of novel 1,2,4-oxadiazole derivatives is a multifaceted process that demands a strategic and integrated approach. This guide has outlined the key stages, from deliberate synthesis and rigorous characterization to comprehensive biological and ADMET profiling. By understanding the rationale behind each experimental choice and adhering to validated protocols, researchers can effectively navigate the path of drug discovery and unlock the full therapeutic potential of this versatile heterocyclic scaffold. The insights and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering the development of the next generation of 1,2,4-oxadiazole-based therapeutics.

References

-

Biernat, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

-

Sharma, R., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3536-3547. Available from: [Link]

-

Baviskar, A. T., et al. (2013). Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 23(15), 4348-4351. Available from: [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available from: [Link]

-

de Araújo, R. F., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2419-2431. Available from: [Link]

-

Spangler, J. E., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. Available from: [Link]

-

Biernat, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. Available from: [Link]

-

Arif, R., & Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. International Journal of Photochemistry and Photochemical Research, 1(1), 28-33. Available from: [Link]

-

Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6333-6342. Available from: [Link]

-

Almalki, A. S., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. Available from: [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

Singh, P., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. Available from: [Link]

-

Li, J., et al. (2014). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 19(12), 20556-20567. Available from: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

-

Alam, M. J., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-21. Available from: [Link]

-

Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 1-10. Available from: [Link]

-

Sidneva, E., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6296. Available from: [Link]

-

Singh, B., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][3][4] OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc.. Available from: [Link]

-

Wang, X., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210881. Available from: [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 293, 117289. Available from: [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. Available from: [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 12(10), 1735-1748. Available from: [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

-

Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Available from: [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Available from: [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available from: [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

-

Concept Life Sciences. (n.d.). In Vitro ADME Assays. Available from: [Link]

-

PubMed. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Available from: [Link]

-

PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available from: [Link]

-

PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available from: [Link]

Sources

- 1. criver.com [criver.com]

- 2. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. karger.com [karger.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro ADME Assays [conceptlifesciences.com]

- 11. mdpi.com [mdpi.com]

- 12. pharmidex.com [pharmidex.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. crownbio.com [crownbio.com]

- 15. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. mercell.com [mercell.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. mttlab.eu [mttlab.eu]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. bioivt.com [bioivt.com]

- 25. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Foreword

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a bioisostere for esters and amides and its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. While this particular molecule is not extensively documented in peer-reviewed literature, its chemical properties, synthesis, and potential biological significance can be thoroughly understood through an analysis of its constituent parts and the well-established chemistry of the 1,2,4-oxadiazole class. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and reasoned scientific extrapolation.

Molecular Overview and Physicochemical Properties

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a small molecule featuring a 3,5-disubstituted 1,2,4-oxadiazole core. The substitution at the 3-position is a methylaminomethyl group, and at the 5-position, a propyl group. This structure imparts a balance of hydrophilic and lipophilic character, which is a key consideration in drug design.

Chemical Structure

Caption: Chemical structure of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.

Physicochemical Data

The following table summarizes the key physicochemical properties of the target molecule. It is important to note that most of these are computationally predicted values, as extensive experimental data for this specific compound are not publicly available.

| Property | Value | Source |

| CAS Number | 915922-63-3 | Commercial Supplier Data |

| Molecular Formula | C₇H₁₃N₃O | Commercial Supplier Data |

| Molecular Weight | 155.20 g/mol | Commercial Supplier Data |

| XLogP3 | 0.7 | Commercial Supplier Data |

| Topological Polar Surface Area | 51 Ų | Commercial Supplier Data |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 4 | Computed |

Synthesis and Methodologies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with two primary retrosynthetic pathways being most viable for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.

Retrosynthetic Analysis

Caption: Retrosynthetic pathways for the target molecule.

Detailed Synthetic Protocols

This is a convergent synthesis that builds the oxadiazole ring from two key fragments. The general principle involves the condensation of an amidoxime with a carboxylic acid, followed by cyclodehydration.[3][4][5]

Step 1: Synthesis of Butyramidoxime

The synthesis of amidoximes from the corresponding nitriles is a standard and high-yielding reaction.[6]

-

Reaction: Butyronitrile is reacted with hydroxylamine in the presence of a base.

-

Protocol:

-

To a solution of butyronitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents).

-

Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Activation of N-Methylglycine and Cyclization

The carboxylic acid of N-methylglycine needs to be activated to facilitate coupling with the amidoxime. Common coupling agents include carbodiimides like DCC or EDC, often with additives like HOBt to suppress racemization.[7]

-

Reaction: The amino group of N-methylglycine is first protected (e.g., as a Boc derivative). The carboxylic acid is then activated and reacted with butyramidoxime to form an O-acyl amidoxime intermediate, which is subsequently cyclized.

-

Protocol:

-

Protect the amino group of N-methylglycine with a suitable protecting group (e.g., Boc anhydride).

-

Dissolve the protected N-methylglycine (1 equivalent) and butyramidoxime (1 equivalent) in a suitable solvent like DMF.

-

Add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the formation of the O-acyl amidoxime intermediate, induce cyclodehydration by heating the reaction mixture (e.g., at 80-100°C) or by adding a dehydrating agent.

-

After cyclization, remove the protecting group under appropriate conditions (e.g., TFA for Boc).

-

Purify the final product by column chromatography.

-

This is a linear synthesis where the oxadiazole core is constructed first, followed by the introduction of the N-methylaminomethyl side chain.

Step 1: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole

This intermediate can be synthesized from chloroacetamide oxime and a propyl-containing building block. A known CAS number for this compound (25977-17-7) suggests its accessibility.[8]

-

Reaction: A plausible route involves the reaction of chloroacetamide oxime with an activated form of butyric acid, such as butyryl chloride or butyric anhydride, followed by cyclization.

-

Protocol:

-

React chloroacetamide oxime with butyryl chloride in the presence of a base like pyridine.

-

The resulting O-acyl amidoxime can be cyclized by heating to yield 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole.

-

Purify the intermediate by distillation or chromatography.

-

Step 2: Reaction with Methylamine

The final step involves a nucleophilic substitution where methylamine displaces the chloride.

-

Reaction: 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole is reacted with an excess of methylamine.

-

Protocol:

-

Dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1 equivalent) in a suitable solvent like THF or ethanol.

-

Add a solution of methylamine (e.g., 40% in water or as a gas bubbled through the solution) in excess (2-3 equivalents).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent and excess methylamine under reduced pressure.

-

The crude product can be purified by column chromatography to yield the final product.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine are not available, a detailed prediction can be made based on the analysis of its structure and data from closely related analogs.[9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -CH₂- (propyl) | ~2.8 - 2.9 | t | ~7-8 | Methylene adjacent to oxadiazole |

| -CH₂- (propyl) | ~1.7 - 1.8 | sextet | ~7-8 | Methylene in the middle of propyl |

| -CH₃ (propyl) | ~0.9 - 1.0 | t | ~7-8 | Terminal methyl of propyl |

| -CH₂- (methanamine) | ~3.8 - 4.0 | s | - | Methylene between oxadiazole and NH |

| -NH- | ~1.5 - 2.5 | br s | - | Amine proton |

| -CH₃ (methylamine) | ~2.4 - 2.5 | s | - | Methyl group on the amine |

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C3 (oxadiazole) | ~167 - 169 | Carbon at position 3 of the oxadiazole ring |

| C5 (oxadiazole) | ~174 - 176 | Carbon at position 5 of the oxadiazole ring |

| -CH₂- (methanamine) | ~45 - 50 | Methylene carbon of the methanamine |

| -CH₃ (methylamine) | ~35 - 38 | Methyl carbon of the methylamine |

| -CH₂- (propyl, adjacent to ring) | ~28 - 32 | Methylene carbon of propyl attached to C5 |

| -CH₂- (propyl, middle) | ~20 - 23 | Middle methylene carbon of propyl |

| -CH₃ (propyl, terminal) | ~13 - 15 | Terminal methyl carbon of propyl |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key fragmentation pattern for alkylamines is α-cleavage.[17]

-

Molecular Ion (M⁺): m/z = 155

-

Key Fragmentation:

-

Cleavage of the C-C bond between the methylene group and the oxadiazole ring, leading to a fragment corresponding to the N-methylaminomethyl cation.

-

Cleavage within the propyl chain.

-

Potential Pharmacological Significance and Applications

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][18][19][20]

Overview of 1,2,4-Oxadiazole Activities

Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including:

-

Anticancer: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic: The scaffold is present in compounds with significant anti-inflammatory and pain-relieving properties.

-

Antimicrobial: Antibacterial and antifungal activities are well-documented for this class of compounds.[18]

-

Neurological Disorders: Some derivatives have shown potential in treating conditions like Alzheimer's disease and have been explored as ligands for various CNS receptors.

Postulated Activity of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Based on its structure, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine could be a candidate for screening in several therapeutic areas. The presence of the basic amine functionality could facilitate interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. The overall small size and moderate lipophilicity of the molecule suggest that it may possess favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.

Caption: Potential therapeutic applications based on the 1,2,4-oxadiazole scaffold.

Conclusion and Future Directions

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine represents an intriguing yet underexplored member of the vast 1,2,4-oxadiazole family. While specific experimental data is sparse, a robust understanding of its chemical properties and synthesis can be derived from established chemical principles. The synthetic routes outlined in this guide offer practical and scalable methods for its preparation, which would enable further investigation into its physicochemical and biological properties. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. Given the wide range of pharmacological activities associated with the 1,2,4-oxadiazole core, this compound warrants further investigation as a potential lead in various drug discovery programs. Future work should focus on its synthesis, purification, and comprehensive biological screening to unlock its therapeutic potential.

References

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. [Link]

-

One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry. [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Innovare Academic Sciences. [Link]

-

The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. [Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. ResearchGate. [Link]

-

Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. [Link]

-

Liquid chromatography - high resolution mass spectrometry analysis of intact ribonucleic acid through hydrogen bonding of alkylamines. PubMed. [Link]

-

Mass Spectrometric Analysis. Aliphatic Amines. ACS Publications. [Link]

-

Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. CORE. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health (NIH). [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

-

Notes- Reaction of Chloromethyl Ether with Primary Amines. ACS Publications. [Link]

-

Notes- Reaction of Chloromethyl Ether with Primary Amines. Scilit. [Link]

-

REACTION OF 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE WITH MONOETHANOLAMINE VINYL ETHER. Chemistry of Heterocyclic Compounds. [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. ScienceDirect. [Link]

-

Synthesis and Screening of New[1][3][5]Oxadiazole,[1][3][4]Triazole, and[1][3][4]Triazolo[4,3-b][1][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health (NIH). [Link]

-

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan. SciSpace. [Link]

-

3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole. Chemsrc. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. CAS#:25977-17-7 | 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole | Chemsrc [m.chemsrc.com]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. figshare.com [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tandfonline.com [tandfonline.com]

- 19. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

"in silico modeling of 1,2,4-oxadiazole compound activity"

Data synthesized from literature examples for illustrative purposes. [15][16]

Conclusion and Future Outlook

The in silico modeling techniques detailed in this guide—QSAR, molecular docking, and ADMET prediction—form a powerful, integrated strategy for accelerating the discovery of novel 1,2,4-oxadiazole-based therapeutics. By combining ligand- and structure-based approaches, researchers can efficiently design compounds with high target potency. Layering predictive ADMET analysis onto this workflow ensures that the designed molecules also possess favorable drug-like properties. This multi-faceted computational approach minimizes late-stage attrition, reduces reliance on costly and time-consuming synthesis, and ultimately provides a more direct path to identifying viable clinical candidates. As computational power increases and modeling algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further cementing their indispensable role in modern drug discovery.

References

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Biernacki, K. A., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Biernacki, K. A., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111. [Link]

-

Fisher, J. F., & Mobashery, S. (2016). Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials. Bioorganic & Medicinal Chemistry Letters, 26(3), 1011–1015. [Link]

-

Fisher, J. F., & Mobashery, S. (2016). Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials. Bioorganic & Medicinal Chemistry Letters, 26(3), 1011-1015. [Link]

-

Anonymous. (n.d.). Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Journal of Molecular Structure. [Link]

-

Nejad, Z. G., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Journal of Chemistry, 2021, 9984313. [Link]

-

Asati, V., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29, 1045-1064. [Link]

-

Biernacki, K. A., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Marechal, X., et al. (2013). 1,2,4-Oxadiazoles identified by virtual screening and their non-covalent inhibition of the human 20S proteasome. Institut Pasteur. [Link]

-

Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Fassihi, A., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences, 15(5), 481–491. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

-

Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure & Dynamics, 40(10), 4386–4401. [Link]

-

da Silva, A. C. G., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(10), 2354. [Link]

-

Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Marechal, X., et al. (2013). 1,2,4-Oxadiazoles Identified by Virtual Screening and their Non-Covalent Inhibition of the Human 20S Proteasome. Current Medicinal Chemistry, 20(18), 2351-2362. [Link]

-

Patel, S., & Wadhwa, P. (2024). Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer. Bioorganic Chemistry, 143, 107029. [Link]

-

Kumar, P., et al. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. ResearchGate. [Link]

-

Gok, M. K., et al. (2024). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Chemical Biology & Drug Design. [Link]

-

Singh, R. P., & Geetanjali. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 65(1), 1. [Link]

-

Gok, M. K., et al. (2025). Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. ResearchGate. [Link]

-

Zhang, H., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 30(8), 1851. [Link]

-

Anonymous. (2025). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. ResearchGate. [Link]

-

Alam, M. S., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27367–27382. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]

- 9. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 10. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

"preliminary biological screening of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine"

An In-Depth Technical Guide to the Preliminary Biological Screening of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine

Foreword: The Rationale for a Targeted Inquiry

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry. Renowned for its unique bioisosteric properties, it serves as a versatile framework in the design of novel therapeutics.[1] Compounds incorporating this five-membered heterocycle have demonstrated an unusually broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]

The subject of this guide, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine (hereafter referred to as "Compound X"), presents a compelling case for systematic biological evaluation. Its structure bears resemblance to other oxadiazole derivatives that have been investigated for their potential to modulate central nervous system (CNS) targets, suggesting an ability to bind specific neural receptors and potentially cross the blood-brain barrier.[5]

This document provides a comprehensive, technically-grounded framework for the initial biological screening of Compound X. It is designed not as a rigid set of instructions, but as a logical, tiered investigational cascade. Our approach is rooted in the "fail fast, fail cheap" principle of modern drug discovery, prioritizing cost-effective, high-throughput methods to rapidly assess the compound's foundational viability before committing to more resource-intensive studies.[6] We will progress from broad, predictive assessments to specific, functional characterizations, with each stage serving as a critical decision gate for continued development.

Phase 1: Foundational Viability and Safety Profiling

Before exploring the specific biological activity of Compound X, it is imperative to establish its basic drug-like properties and safety profile. This initial phase answers the most fundamental question: is the compound suitable for further investigation?

In Silico ADME & Physicochemical Prediction

The journey begins not at the lab bench, but with computational modeling. In-silico tools provide a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel chemical entity.[7] These predictions help to identify potential liabilities early and guide subsequent experimental design.

Key Predicted Properties for Compound X (Hypothetical Data):

| Parameter | Predicted Value | Implication & Rationale |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption. |

| LogP | 1.5 - 3.0 | Indicates balanced lipophilicity, crucial for membrane permeability without compromising aqueous solubility. |

| H-Bond Donors | < 5 | Compliant with Lipinski's Rule of Five. |

| H-Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five. |

| Blood-Brain Barrier (BBB) Permeation | High Probability | The N-methylamine and oxadiazole structure suggests potential for CNS penetration, a key hypothesis to test.[5] |

| CYP450 Inhibition | Low Predicted Risk | Low risk of inhibiting major metabolic enzymes reduces the likelihood of drug-drug interactions. |

| hERG Inhibition | Low Predicted Risk | Early assessment for potential cardiotoxicity is a critical safety checkpoint. |

In Vitro Cytotoxicity Assessment

A fundamental prerequisite for any therapeutic agent (excluding targeted cytotoxics for oncology) is a clear separation between its desired biological effect and general cellular toxicity. Cytotoxicity assays are therefore a critical initial screen to establish a safe concentration range for subsequent experiments.[8][9] The MTT assay, which measures mitochondrial metabolic activity as a proxy for cell viability, is a robust and widely adopted method.[10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human embryonic kidney (HEK293) cells and a human neuroblastoma cell line (SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well. The choice of a general cell line (HEK293) and a neurally-derived line (SH-SY5Y) provides a broader initial safety profile.

-

Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: After 24 hours of cell adherence, replace the medium with the prepared compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Cytotoxicity Data for Compound X:

| Cell Line | IC₅₀ (µM) | Interpretation |

| HEK293 | > 100 µM | No significant general cytotoxicity observed in the tested range. |

| SH-SY5Y | > 100 µM | No significant neurotoxicity observed in the tested range. |

Causality Insight: The absence of cytotoxicity below 100 µM provides a wide therapeutic window for subsequent in vitro assays. All further functional and binding assays should be conducted at concentrations well below this threshold (e.g., ≤ 10 µM) to ensure that any observed effects are due to specific pharmacological activity rather than non-specific toxicity.

Phase 2: Target Identification via Broad Panel Screening

With a favorable safety profile established, the next logical step is to identify potential biological targets. Given the structural alerts suggesting CNS activity, a broad screening panel focused on common neurological receptors is the most efficient strategy for "target fishing."[5] Radioligand binding assays are a powerful tool for this purpose, providing a direct measure of a compound's ability to interact with a specific receptor.[11]

Experimental Workflow: CNS Receptor Binding Panel

The objective is to assess the binding of Compound X to a diverse set of G-protein coupled receptors (GPCRs) and ion channels implicated in neuropsychiatric function.[12] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Caption: High-throughput screening workflow for Compound X.

Hypothetical Receptor Binding Profile for Compound X at 10 µM:

| Receptor Target | Radioligand | % Inhibition | Interpretation |

| Dopamine D₂ | [³H]Spiperone | 8% | Negligible activity |

| Adrenergic α₂ | [³H]Rauwolscine | 12% | Negligible activity |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 85% | Significant Hit - Priority for Follow-up |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 25% | Weak activity |

| µ-Opioid | [³H]DAMGO | 5% | Negligible activity |

| NMDA | [³H]MK-801 | 15% | Negligible activity |

Causality Insight: A "hit" is typically defined as >50% inhibition in a primary screen. The data clearly identifies the Serotonin 5-HT₂ₐ receptor as a high-priority target for Compound X. The weak activity at 5-HT₁ₐ may be explored later, but the potent and selective binding at 5-HT₂ₐ demands immediate functional validation.

Phase 3: Functional Characterization of the Primary Hit

Binding does not equate to function. A compound that binds to a receptor can be an activator (agonist), a blocker (antagonist), or a modulator. A functional assay is essential to determine the pharmacological nature of the interaction between Compound X and the 5-HT₂ₐ receptor.[11] The 5-HT₂ₐ receptor is a Gq-coupled GPCR, meaning its activation leads to the mobilization of intracellular calcium (Ca²⁺).[13] This provides a direct and robust readout for a functional assay.

Experimental Protocol: Calcium Flux Functional Assay

-

Cell Culture: Use a recombinant cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293-5HT₂ₐ). Plate cells in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

-

Assay Execution (FLIPR): Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to measure fluorescence changes in real-time.

-

Agonist Mode: Add Compound X at varying concentrations (e.g., 0.01 µM to 30 µM) and monitor for an increase in intracellular calcium. A known 5-HT₂ₐ agonist (e.g., Serotonin) is used as a positive control.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound X for 15-30 minutes. Then, challenge the cells with a known concentration of Serotonin (at its EC₈₀) and measure the inhibition of the serotonin-induced calcium signal.

-

Data Analysis:

-

In agonist mode, plot the dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the control agonist.

-

In antagonist mode, plot the inhibition curve to determine the IC₅₀, which can be used to calculate the antagonist's affinity (Kₑ).

-

Decision-Making Logic Based on Functional Assay Outcome:

Caption: Decision tree for functional characterization of Compound X.

Conclusion and Next Steps

This guide outlines a systematic, three-phase approach to the preliminary biological screening of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. By progressing from in-silico prediction and general cytotoxicity to broad target screening and specific functional validation, this workflow efficiently generates the critical data needed to make an informed decision on the compound's future.

Assuming Compound X is confirmed as a potent and selective 5-HT₂ₐ receptor antagonist, the logical next steps in preclinical research would include:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.[14]

-

In Vitro Metabolic Stability: Assessing the compound's stability in liver microsomes.

-

In Vivo Pharmacokinetics: Determining the compound's half-life, bioavailability, and brain penetration in animal models.

-

In Vivo Efficacy Models: Evaluating the compound in relevant animal models of disease, guided by its confirmed mechanism of action.

This structured approach ensures that resources are invested wisely, advancing only those candidates with a scientifically validated profile and a clear path toward clinical development.

References

- MySkinRecipes. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine.

-

Talele, T. T. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link]

-

Chen, J., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. Available from: [Link]

- Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?.

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

-

Wikipedia. (2025). KNX-100. Available from: [Link]

-

Kim, H. S., et al. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3682-3686. Available from: [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 33, 114-123. Available from: [Link]

-

MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

-

Cetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In Cytotoxicity. IntechOpen. Available from: [Link]

-

ION Biosciences. GPCR Assay Services. Available from: [Link]

-

Ali, A., et al. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 28(14), 5399. Available from: [Link]

-

MDPI. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link]

-

Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2408. Available from: [Link]

-

Harvey, A. L. (2017). Screening and identification of novel biologically active natural compounds. Journal of Pharmacy and Pharmacology, 69(9), 1118-1126. Available from: [Link]

- Dr.Oracle. (2025). What is the mechanism of action of methenamine?.

-

Schifano, F., et al. (2019). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences, 9(10), 258. Available from: [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]

-

Rees, S. (2002). Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. Receptors and Channels, 8(5-6), 257-259. Available from: [Link]

-

Estrada-Soto, S., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Molecules, 19(9), 13437-13451. Available from: [Link]

-

Złotek, U., & Kapusta, I. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules, 27(19), 6205. Available from: [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available from: [Link]

-

ResearchGate. (2025). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Available from: [Link]

-

National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available from: [Link]

-

Ayoup, M. S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(10), 2004-2022. Available from: [Link]

-

Wikipedia. (2025). Methenamine. Available from: [Link]

-

Tallman, J. F. (2018). Receptor Binding Assays and Drug Discovery. Methods in Molecular Biology, 1706, 1-8. Available from: [Link]

-

bioaccess. (2024). 10 Strategies for Effective Preclinical Development Success. Available from: [Link]

-

Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. Journal of Applied Pharmaceutical Research, 10(3), 108-118. Available from: [Link]

-

Taylor & Francis Online. (2002). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. Receptors and Channels, 8(5-6), 257-259. Available from: [Link]

-

PPD. Preclinical Studies in Drug Development. Available from: [Link]

-

MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Available from: [Link]

-

ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. Available from: [Link]

-

ACS Publications. (2018). Oxadiazoles in Medicinal Chemistry. Available from: [Link]

-

Physiological Reviews. (2018). Recent progress in assays for GPCR drug discovery. Physiological Reviews, 98(4), 2213-2244. Available from: [Link]

-

IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Delivery. IntechOpen. Available from: [Link]

-